Ethyl 4-((4-((4-methoxy-7-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 4-[4-[(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O6S2/c1-4-33-23(29)26-11-13-27(14-12-26)35(30,31)17-8-6-16(7-9-17)21(28)25-22-24-19-18(32-3)10-5-15(2)20(19)34-22/h5-10H,4,11-14H2,1-3H3,(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBGASSNPFKQGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=CC(=C4S3)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom.
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways due to their diverse biological activities.
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether may influence their absorption and distribution in the body.
Biological Activity
Ethyl 4-((4-((4-methoxy-7-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex organic compound notable for its diverse biological activities, particularly in pharmacological contexts. This article delves into the synthesis, biological properties, and potential therapeutic applications of this compound.
Chemical Structure and Synthesis
The compound features several significant structural components:
- Piperazine Ring : Known for its role in various pharmacological activities.
- Benzo[d]thiazole Moiety : Associated with anticancer and antimicrobial properties.
- Sulfonyl Group : Enhances solubility and biological activity.
The synthesis typically involves multi-step reactions optimized for yield and purity, often monitored by techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy. The general synthesis pathway includes:
- Formation of the piperazine ring.
- Introduction of the sulfonyl group.
- Attachment of the benzo[d]thiazole moiety.
Anticancer Properties
Preliminary studies suggest that Ethyl 4-((4-(2-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate exhibits significant anticancer activity. Compounds with similar benzo[d]thiazole structures have been shown to inhibit various cancer cell lines, potentially through mechanisms such as:
- Apoptosis Induction : Triggering programmed cell death in cancer cells.
- Cell Cycle Arrest : Preventing cancer cells from dividing.
A comparative analysis of related compounds indicates that those containing benzo[d]thiazole often display enhanced cytotoxicity against various cancer cell lines.
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 4-(3-phenyl-[1,2,4]thiadiazol-5-yl)-piperazine | Piperazine ring, thiadiazole | FAAH inhibition; analgesic effects |
| 5-[4-Methoxyphenylethyn]-piperazine derivatives | Similar piperazine structure | Anticancer activity reported |
| 7-Methylbenzo[d]thiazole derivatives | Thiazole structure | Antimicrobial properties noted |
The mechanism by which Ethyl 4-((4-(2-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with key enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to Ethyl 4-((4-(2-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate:
- Antitumor Activity : A study demonstrated that derivatives of benzo[d]thiazole exhibited potent antitumor effects against multiple cancer cell lines, highlighting the potential of this compound as a lead structure for developing new anticancer agents.
- Antimicrobial Effects : Research indicates that similar compounds possess significant antimicrobial properties, suggesting potential applications in treating infections caused by resistant bacterial strains.
- Analgesic Properties : Some derivatives have shown promise as fatty acid amide hydrolase (FAAH) inhibitors, which may provide analgesic effects through modulation of endocannabinoid levels in the body.
Preparation Methods
Cyclization of Thiourea Derivatives
The benzothiazole ring is synthesized via cyclization of a substituted thiourea precursor. A representative protocol involves:
- Starting Material : 4-Methoxy-7-methylaniline reacts with potassium thiocyanate (KSCN) in the presence of bromine (Br₂) to form 2-amino-4-methoxy-7-methylbenzothiazole.
- Conditions : Reaction proceeds in acetic acid at 80–100°C for 6–8 hours.
- Mechanism : Electrophilic substitution at the aromatic ring, followed by intramolecular cyclization.
Example :
$$
\text{4-Methoxy-7-methylaniline} + \text{KSCN} + \text{Br}2 \xrightarrow{\text{AcOH, 80°C}} \text{4-Methoxy-7-methylbenzo[d]thiazol-2-amine} + \text{KBr} + \text{H}2\text{O}
$$
Alternative Route: Hinsberg Reaction
Thiazole formation via condensation of 2-aminothiophenol derivatives with α-haloketones:
- Reactants : 4-Methoxy-7-methyl-2-nitroaniline is reduced to the corresponding thiol, which reacts with chloroacetyl chloride.
- Cyclization : Base-mediated intramolecular cyclization yields the benzothiazole core.
Synthesis of 4-((4-Methoxy-7-Methylbenzo[d]thiazol-2-yl)carbamoyl)benzenesulfonyl Chloride
Carbamoyl Bond Formation
The benzothiazole amine is coupled to 4-(chlorosulfonyl)benzoic acid via an acyl chloride intermediate:
- Activation : 4-(Chlorosulfonyl)benzoic acid is treated with thionyl chloride (SOCl₂) to form 4-(chlorosulfonyl)benzoyl chloride.
- Coupling : Reaction with 4-methoxy-7-methylbenzo[d]thiazol-2-amine in anhydrous dichloromethane (DCM) using triethylamine (Et₃N) as a base.
Example :
$$
\text{4-(Chlorosulfonyl)benzoyl chloride} + \text{Benzothiazol-2-amine} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{4-((Benzothiazol-2-yl)carbamoyl)benzenesulfonyl chloride} + \text{HCl}
$$
Purification
The intermediate is purified via recrystallization from ethanol/water (yield: 65–75%).
Sulfonylation of Piperazine
Reaction Conditions
Piperazine is sulfonylated using the sulfonyl chloride intermediate under controlled conditions:
- Stoichiometry : 1:1 molar ratio of piperazine to sulfonyl chloride to prevent disubstitution.
- Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).
- Base : Sodium hydride (NaH) or Et₃N to scavenge HCl.
Example :
$$
\text{Piperazine} + \text{Sulfonyl chloride} \xrightarrow{\text{NaH, THF}} \text{4-((4-(Benzothiazol-2-ylcarbamoyl)phenyl)sulfonyl)piperazine} + \text{NaCl}
$$
Side Reactions
Over-sulfonylation may occur with excess sulfonyl chloride, leading to disubstituted piperazine derivatives. This is mitigated by slow addition of sulfonyl chloride at 0–5°C.
Esterification to Form Ethyl Carboxylate
Ethyl Chloroformate Reaction
The piperazine nitrogen is functionalized with ethyl chloroformate:
- Conditions : Piperazine-sulfonyl intermediate reacts with ethyl chloroformate in DCM at room temperature.
- Base : Et₃N or pyridine to neutralize HCl.
Example :
$$
\text{Piperazine-sulfonyl intermediate} + \text{ClCO}2\text{Et} \xrightarrow{\text{Et}3\text{N, DCM}} \text{Ethyl piperazine-1-carboxylate} + \text{HCl}
$$
Workup
The product is isolated by extraction with ethyl acetate and purified via silica gel chromatography (eluent: hexane/ethyl acetate 3:1).
Overall Synthetic Pathway
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Benzothiazole synthesis | KSCN, Br₂, AcOH, 80°C | 70–80% |
| 2 | Acyl chloride formation | SOCl₂, reflux | 90–95% |
| 3 | Amide coupling | Et₃N, DCM, rt | 65–75% |
| 4 | Sulfonylation | NaH, THF, 0–5°C | 60–70% |
| 5 | Esterification | Ethyl chloroformate, DCM, rt | 75–85% |
Analytical Characterization
Critical spectral data for the final compound (hypothetical, based on analogues):
- ¹H NMR (400 MHz, CDCl₃) : δ 1.25 (t, 3H, CH₂CH₃), 2.45 (s, 3H, Ar-CH₃), 3.55–3.70 (m, 8H, piperazine), 3.85 (s, 3H, OCH₃), 7.10–8.20 (m, 6H, aromatic).
- IR (KBr) : 1720 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide), 1350 cm⁻¹ (S=O).
Challenges and Optimization
Solubility Issues
The sulfonylpiperazine intermediate exhibits poor solubility in non-polar solvents. Switching to DMF improves reaction homogeneity.
Regioselectivity in Benzothiazole Formation
Electron-donating groups (e.g., methoxy) direct cyclization to the para position. Meta-substituted byproducts are minimized using excess KSCN.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Ethyl 4-((4-((4-methoxy-7-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate, and how are reaction conditions controlled to maximize yield?
- Methodological Answer : Synthesis typically involves sequential reactions: (1) formation of the benzo[d]thiazole core via cyclization of substituted thioureas, (2) sulfonylation of the phenyl ring using sulfonyl chlorides, and (3) coupling with a piperazine-carboxylate moiety. Critical parameters include temperature (60–80°C for cyclization), solvent choice (DMF or dichloromethane for sulfonylation), and stoichiometric control of reagents. Purification via column chromatography or recrystallization ensures >95% purity .
Q. Which analytical techniques are critical for characterizing the compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms functional groups (e.g., methoxy, sulfonyl) and regiochemistry.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., observed m/z 512.12 vs. theoretical 512.18).
- HPLC : Purity assessment (>98%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. What in vitro assays are recommended for initial biological screening of this compound?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., cyclooxygenase COX-1/COX-2 for anti-inflammatory potential) and cytotoxicity profiling (MTT assay in cancer cell lines). IC50 values should be calculated using dose-response curves (4-parameter logistic model). Receptor-binding studies (e.g., fluorescence polarization) can identify interactions with targets like kinase domains .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across studies (e.g., variable IC50 values in enzyme inhibition assays)?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, co-solvents like DMSO). Standardize protocols using guidelines like the Assay Guidance Manual. Validate results with orthogonal assays (e.g., SPR for binding kinetics). Structural analogs (e.g., fluorophenyl vs. methoxy substituents) should be compared to establish structure-activity relationships (SAR) .
Q. What strategies are effective for designing derivatives with enhanced pharmacokinetic properties?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the ethyl ester with tert-butyl or prodrug moieties to improve metabolic stability.
- Solubility Enhancement : Introduce polar groups (e.g., hydroxyl, amine) to the piperazine ring while monitoring logP via computational tools (e.g., Schrödinger’s QikProp).
- In Silico ADMET Prediction : Use tools like SwissADME to predict permeability and cytochrome P450 interactions .
Q. How can computational docking studies guide the understanding of target interactions?
- Methodological Answer :
- Protein Preparation : Retrieve target structures from PDB (e.g., COX-2, PDB ID 1PXX). Perform energy minimization and protonation state adjustment (pH 7.4).
- Docking Workflow : Use AutoDock Vina or Glide for flexible ligand docking. Validate poses with molecular dynamics simulations (NAMD/GROMACS) to assess binding stability.
- Key Interactions : Hydrogen bonds with sulfonyl groups or π-π stacking with the benzo[d]thiazole ring are critical for affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
